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molecular formula C18H15ClN2O2 B8386004 8-methyl-5-(4-chlorophenyl)-6,7,8,9-tetrahydro-1H-pyrrolo[3,2-h]isoquinoline-2,3-dione

8-methyl-5-(4-chlorophenyl)-6,7,8,9-tetrahydro-1H-pyrrolo[3,2-h]isoquinoline-2,3-dione

Cat. No. B8386004
M. Wt: 326.8 g/mol
InChI Key: SUMLVZKOCLISOS-UHFFFAOYSA-N
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Patent
US07595336B2

Procedure details

A mixture of 8-Amino-5-(4-chlorophenyl)-N-methyl-1,2,3,4-tetrahydroiso-quinoline hydrochloric acid salt (3.1 g, 10 mmol), chloral (1.5 ml, 15 mmol), sodium sulphate (14 g, 98.6 mmol), hydroxylamine hydrochloride (2.4 g, 15 mmol) and water (70 ml) was heated at reflux for 0.5 h. The mixture was allowed to reach room-temperature. The crystals were filtered and washed with water, followed by recrystallisation from ethanol (96%). The crystalline intermediate (2.0 g) was combined with methanesulphonic acid (20 ml) and heated for 15 min at 100° C. The crude mixture was poured out on ice and sodium hydroxide (25 ml, 10 M) was added. The crystalline product was recrystallized from ethanol (96%). Yield 0.54 g (29%). Mp decomp. 225° C.
Name
8-Amino-5-(4-chlorophenyl)-N-methyl-1,2,3,4-tetrahydroiso-quinoline hydrochloric acid salt
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][C:3]1[CH:4]=[CH:5][C:6]([C:14]2[CH:19]=[CH:18][C:17]([Cl:20])=[CH:16][CH:15]=2)=[C:7]2[C:12]=1[CH2:11][N:10]([CH3:13])[CH2:9][CH2:8]2.[O:21]=[CH:22][C:23](Cl)(Cl)Cl.S([O-])([O-])(=O)=[O:28].[Na+].[Na+].Cl.NO>O>[Cl:20][C:17]1[CH:16]=[CH:15][C:14]([C:6]2[C:7]3[CH2:8][CH2:9][N:10]([CH3:13])[CH2:11][C:12]=3[C:3]3[NH:2][C:22](=[O:21])[C:23](=[O:28])[C:4]=3[CH:5]=2)=[CH:19][CH:18]=1 |f:0.1,3.4.5,6.7|

Inputs

Step One
Name
8-Amino-5-(4-chlorophenyl)-N-methyl-1,2,3,4-tetrahydroiso-quinoline hydrochloric acid salt
Quantity
3.1 g
Type
reactant
Smiles
Cl.NC=1C=CC(=C2CCN(CC12)C)C1=CC=C(C=C1)Cl
Name
Quantity
1.5 mL
Type
reactant
Smiles
O=CC(Cl)(Cl)Cl
Name
Quantity
14 g
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
2.4 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
70 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 0.5 h
Duration
0.5 h
FILTRATION
Type
FILTRATION
Details
The crystals were filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
followed by recrystallisation from ethanol (96%)
ADDITION
Type
ADDITION
Details
The crude mixture was poured out on ice and sodium hydroxide (25 ml, 10 M)
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The crystalline product was recrystallized from ethanol (96%)
CUSTOM
Type
CUSTOM
Details
225° C.

Outcomes

Product
Name
Type
Smiles
ClC1=CC=C(C=C1)C=1C=2CCN(CC2C2=C(C1)C(C(N2)=O)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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